N-(3-chloro-4-fluorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide
CAS No.: 950345-28-5
Cat. No.: VC11881557
Molecular Formula: C20H19ClFN3O2S
Molecular Weight: 419.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950345-28-5 |
|---|---|
| Molecular Formula | C20H19ClFN3O2S |
| Molecular Weight | 419.9 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |
| Standard InChI | InChI=1S/C20H19ClFN3O2S/c21-13-10-11(6-7-14(13)22)23-17(26)9-8-16-24-19(27)18-12-4-2-1-3-5-15(12)28-20(18)25-16/h6-7,10H,1-5,8-9H2,(H,23,26)(H,24,25,27) |
| Standard InChI Key | GAQAHMPSLXUMHG-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4=CC(=C(C=C4)F)Cl |
| Canonical SMILES | C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4=CC(=C(C=C4)F)Cl |
Introduction
N-(3-chloro-4-fluorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide, also known as F145-0484, is a complex organic compound used in chemical screening processes. Its structure includes a phenyl ring with chloro and fluoro substituents, linked to a tricyclic system containing sulfur and nitrogen atoms. This compound is available for purchase in various formats, including glass vials and 96-tube racks, facilitating its use in diverse chemical and biological studies .
Biological and Chemical Applications
While specific biological activities of N-(3-chloro-4-fluorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide are not detailed in the available literature, compounds with similar structural features often exhibit potential in pharmaceutical applications. For instance, compounds containing chloro and fluoro substituents on a phenyl ring can enhance biological activity, making them candidates for drug development.
Synthesis and Characterization
The synthesis of complex organic compounds like N-(3-chloro-4-fluorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide typically involves multi-step reactions using commercially available reagents. Characterization is often performed using techniques such as NMR and LC-MS to confirm the structure and purity of the compound .
Compound Information
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClFN3O2S |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide |
| SMILES | O=C(CCC(N1)=Nc(sc2c3CCCCC2)c3C1=O)Nc(cc1)cc(Cl)c1F |
Availability and Formats
| Format | Description |
|---|---|
| Glass Vials | 4ml Glass Vials VWR #97047-678 |
| 96-tube Racks | Matrix #4247 96-well 1.4ml sealed with capmats, empty cols 1 & 12, 100uL of 10mM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume